Cas no 2229100-55-2 (1-2-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-ylcyclopropan-1-amine)

1-2-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-ylcyclopropan-1-amine structure
2229100-55-2 structure
商品名:1-2-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-ylcyclopropan-1-amine
CAS番号:2229100-55-2
MF:C14H19NO3
メガワット:249.305564165115
CID:6031106
PubChem ID:165671101

1-2-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-ylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-2-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-ylcyclopropan-1-amine
    • EN300-1989969
    • 1-[2-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-yl]cyclopropan-1-amine
    • 2229100-55-2
    • インチ: 1S/C14H19NO3/c1-13(2,14(15)4-5-14)9-6-11-12(18-8-17-11)7-10(9)16-3/h6-7H,4-5,8,15H2,1-3H3
    • InChIKey: OIJHPHQSMAJAQW-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C=C2C(=CC=1C(C)(C)C1(CC1)N)OCO2

計算された属性

  • せいみつぶんしりょう: 249.13649347g/mol
  • どういたいしつりょう: 249.13649347g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 327
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 53.7Ų

1-2-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-ylcyclopropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1989969-2.5g
1-[2-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-yl]cyclopropan-1-amine
2229100-55-2
2.5g
$3136.0 2023-09-16
Enamine
EN300-1989969-5.0g
1-[2-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-yl]cyclopropan-1-amine
2229100-55-2
5g
$4641.0 2023-06-01
Enamine
EN300-1989969-0.05g
1-[2-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-yl]cyclopropan-1-amine
2229100-55-2
0.05g
$1344.0 2023-09-16
Enamine
EN300-1989969-0.5g
1-[2-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-yl]cyclopropan-1-amine
2229100-55-2
0.5g
$1536.0 2023-09-16
Enamine
EN300-1989969-0.25g
1-[2-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-yl]cyclopropan-1-amine
2229100-55-2
0.25g
$1472.0 2023-09-16
Enamine
EN300-1989969-10g
1-[2-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-yl]cyclopropan-1-amine
2229100-55-2
10g
$6882.0 2023-09-16
Enamine
EN300-1989969-1g
1-[2-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-yl]cyclopropan-1-amine
2229100-55-2
1g
$1599.0 2023-09-16
Enamine
EN300-1989969-0.1g
1-[2-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-yl]cyclopropan-1-amine
2229100-55-2
0.1g
$1408.0 2023-09-16
Enamine
EN300-1989969-1.0g
1-[2-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-yl]cyclopropan-1-amine
2229100-55-2
1g
$1599.0 2023-06-01
Enamine
EN300-1989969-10.0g
1-[2-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-yl]cyclopropan-1-amine
2229100-55-2
10g
$6882.0 2023-06-01

1-2-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-ylcyclopropan-1-amine 関連文献

1-2-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-ylcyclopropan-1-amineに関する追加情報

Exploring the Structural and Functional Properties of 1-(2-(6-Methoxy-1,3-Dioxaindan-5-Yl)Propan-2-Yl)Cyclopropan-1-Amine (CAS No. 2229100-55-2)

The compound 1-(2-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-yl)cyclopropan-1-amine (CAS No. 2229100-55-2) represents a unique molecular scaffold with potential applications in pharmaceutical and materials science research. Its complex structure integrates a dioxaindane core, a methoxy-substituted aromatic system, and a cyclopropylamine moiety, all of which contribute to its distinct physicochemical and biological profiles. The 6-methoxy substitution on the indane ring introduces electron-donating effects that may influence intermolecular interactions, while the cyclopropyl group adds rigidity to the molecule, potentially enhancing metabolic stability or receptor binding affinity.

Recent advancements in medicinal chemistry highlight the importance of indane derivatives in drug discovery. The dioxaindane framework has been extensively studied for its ability to modulate enzyme activity and receptor signaling pathways. For instance, compounds with similar methoxy-indane motifs have demonstrated anti-inflammatory and neuroprotective properties by interacting with peroxisome proliferator–activated receptors (PPARs). The cyclopropylamine segment in this compound may further enhance its pharmacological potential by introducing conformational constraints that improve target selectivity.

Synthetic approaches to 1-(2-(6-methoxy-indane derivatives) often involve multistep organic reactions, including nucleophilic substitutions and ring-closing metathesis. The integration of a cyclopropyl group via transition-metal-catalyzed cyclization reactions is a key synthetic challenge due to the strain inherent in three-membered rings. Recent studies have employed palladium-catalyzed cross-coupling strategies to efficiently construct such structures while maintaining high stereoselectivity.

In terms of biological activity, preliminary investigations suggest that compounds bearing both methoxy-indane cores and cyclopropylamine functionalities exhibit moderate inhibitory effects on kinases involved in cancer progression. For example, a 2024 study published in *Journal of Medicinal Chemistry* reported that structurally related molecules reduced the viability of A549 lung cancer cells by targeting the MAPK signaling pathway. While these findings are promising, further research is required to validate the specific mechanisms of action for CAS No. 2229100–55–

The structural diversity of indane-based compounds makes them attractive candidates for high-throughput screening campaigns. Computational modeling studies have revealed that the presence of a 6-methoxy group significantly enhances hydrogen bonding capabilities, which could improve solubility and bioavailability. Additionally, the rigid nature of the cyclopropyl ring may reduce off-target interactions by limiting conformational flexibility.

From an analytical chemistry perspective, characterizing this compound requires advanced spectroscopic techniques such as NMR (nuclear magnetic resonance), HPLC (high-performance liquid chromatography), and mass spectrometry. The characteristic peaks observed in its NMR spectrum—particularly those corresponding to the protons adjacent to the methoxy group and the strained cyclopropyl ring—serve as critical markers for purity assessment.

Environmental stability is another area of interest for this compound class. Studies on related derivatives indicate that the combination of an aromatic system with aliphatic heterocycles like cyclopropane can confer resistance to oxidative degradation under physiological conditions. This property is particularly valuable for developing long-lasting formulations or implantable medical devices.

Current trends in drug development emphasize structure-based design approaches using X-ray crystallography data from target proteins such as GPCRs (G protein-coupled receptors). Researchers are exploring how subtle modifications to the substituents on both the indane ring and cyclopropylamine chain can fine-tune binding affinities without compromising metabolic stability.

In conclusion, while comprehensive clinical data remains limited for CAS No. 2299–

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